di-tert-Butyl phosphite

Übersicht

Beschreibung

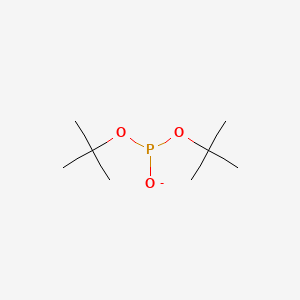

di-tert-Butyl phosphite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless to almost colorless liquid that is sensitive to air and moisture. This compound is used as a solvent, antioxidant, and intermediate in various chemical reactions .

Vorbereitungsmethoden

di-tert-Butyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphite with tert-butanol in the presence of a base such as calcium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation under reduced pressure . Another method involves the addition of phosphorus trichloride to a cooled solution of tert-butanol in the presence of a base like triethylamine or pyridine in a nonpolar solvent .

Analyse Chemischer Reaktionen

di-tert-Butyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with oxidizing agents to form di-tert-butylphosphate. In the presence of reducing agents, it can be converted back to its corresponding phosphite. Substitution reactions with halogenating agents can yield di-tert-butylphosphorochloridite . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

di-tert-Butyl phosphite has several scientific research applications. It is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. As an antioxidant, it helps prevent the oxidation of sensitive materials, making it useful in the stabilization of polymers and other materials. In the field of medicine, di-tert-butylphosphite is used as an intermediate in the synthesis of antiviral drugs such as tenofovir . Additionally, it is employed in the production of flame retardants and plasticizers .

Wirkmechanismus

The mechanism of action of di-tert-butylphosphite involves its ability to donate electrons, making it an effective antioxidant. It can react with free radicals and other reactive oxygen species, neutralizing them and preventing oxidative damage. In biological systems, di-tert-butylphosphite can inhibit cell growth by interfering with cellular processes that rely on oxidative reactions . The molecular targets and pathways involved in its mechanism of action include the inhibition of enzymes that generate reactive oxygen species and the stabilization of cellular membranes.

Vergleich Mit ähnlichen Verbindungen

di-tert-Butyl phosphite is similar to other organophosphorus compounds such as diisopropyl phosphite and dibenzyl phosphite. it is unique in its ability to act as both a solvent and an antioxidant. Unlike diisopropyl phosphite, which is primarily used as a flame retardant, di-tert-butylphosphite has broader applications in the fields of medicine and polymer stabilization . Other similar compounds include dimethyl phosphite and monopotassium phosphite, which have different chemical properties and applications.

Eigenschaften

Molekularformel |

C8H18O3P- |

|---|---|

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

ditert-butyl phosphite |

InChI |

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1 |

InChI-Schlüssel |

HPRZDGKQDIMUTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OP([O-])OC(C)(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.